(Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-bromobenzaldehyde with thiophene-2-carbaldehyde in the presence of a thiazolidinone derivative. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in a suitable solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its thiazolidinone core is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the materials science field, this compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Mechanism of Action
The biological activity of (Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2-thioxo-4-thiazolidinone derivatives.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carbaldehyde derivatives.
Uniqueness
(Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of its bromophenyl and thiophenyl groups, which confer distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with diverse biological and chemical activities.
Properties
IUPAC Name |
(5Z)-3-(2-bromophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNOS3/c15-10-5-1-2-6-11(10)16-13(17)12(20-14(16)18)8-9-4-3-7-19-9/h1-8H/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHSGHFFMFNSBV-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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